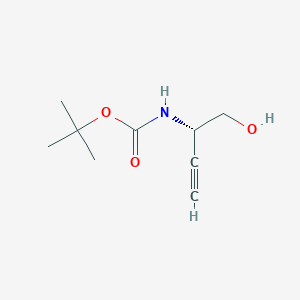

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate

描述

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybutynyl moiety, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the carbamate under mild conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alkene or alkane.

Substitution: Formation of various substituted carbamates or amines.

科学研究应用

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

作用机制

The mechanism of action of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The hydroxybutynyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group can form stable covalent bonds with nucleophilic residues in the target protein.

相似化合物的比较

Similar Compounds

®-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate: The enantiomer of the (S) compound, with similar chemical properties but different biological activity.

N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide: A structurally related compound with different functional groups and applications.

2,2-difluoro-3-[(1-hydroxybut-3-yn-2-yl)amino]propanoic acid: Another compound with a hydroxybutynyl moiety, used in different chemical contexts.

Uniqueness

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxybutynyl and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral organic compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.23 g/mol

- Structure : The compound features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological interactions.

This compound primarily acts as an inhibitor of acetyl-CoA carboxylase (ACC) , particularly ACC2. This inhibition is crucial for regulating fatty acid metabolism, enhancing mitochondrial fatty acid oxidation, and reducing lipid accumulation in cells. These effects are particularly relevant for improving insulin sensitivity and managing metabolic disorders such as obesity and type 2 diabetes.

Biological Activity

-

Inhibition of Acetyl-CoA Carboxylase :

- By inhibiting ACC2, the compound promotes fatty acid oxidation and decreases intramyocellular lipid deposition.

- This mechanism is linked to enhanced insulin sensitivity, making it a candidate for therapeutic strategies aimed at metabolic disorders.

-

Gastrointestinal Absorption :

- Studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, suggesting potential central nervous system effects.

-

Cytotoxic Activity :

- The compound serves as a key intermediate in synthesizing Jaspine B, a natural product known for its cytotoxic effects against various human carcinoma cell lines. This positions this compound as a significant player in cancer research.

Table 1: Summary of Biological Activities

| Activity | Mechanism/Effect | Reference |

|---|---|---|

| Inhibition of ACC2 | Enhances fatty acid oxidation, reduces lipid storage | |

| Improvement of Insulin Sensitivity | Modulates metabolic pathways related to energy homeostasis | |

| Cytotoxicity | Effective against human carcinoma cell lines |

Case Studies

-

Metabolic Disorders :

- In a study investigating the effects of this compound on lipid metabolism, researchers found that treatment led to significant reductions in lipid accumulation in muscle cells. This suggests potential applications in treating conditions like obesity and insulin resistance.

-

Cancer Research :

- Research on the synthesis of Jaspine B from this compound revealed its cytotoxic properties against various cancer cell lines, indicating its potential role in developing new anticancer therapies.

属性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620972 | |

| Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275388-05-1 | |

| Record name | tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。